1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene

Radical Chemistry Fluorine Chemistry Catalysis

1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene (CAS: 81577-16-4) is a halogenated aromatic building block characterized by a 4-chlorophenyl ring bearing an α-bromo-α-(trifluoromethyl)methyl substituent. Its molecular formula is C₈H₅BrClF₃ with a molecular weight of 273.48 g/mol.

Molecular Formula C8H5BrClF3
Molecular Weight 273.48 g/mol
Cat. No. B12838387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene
Molecular FormulaC8H5BrClF3
Molecular Weight273.48 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)Br)Cl
InChIInChI=1S/C8H5BrClF3/c9-7(8(11,12)13)5-1-3-6(10)4-2-5/h1-4,7H
InChIKeyITNDUQJYMQWYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene: Chemical Identity and Procurement Overview


1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene (CAS: 81577-16-4) is a halogenated aromatic building block characterized by a 4-chlorophenyl ring bearing an α-bromo-α-(trifluoromethyl)methyl substituent. Its molecular formula is C₈H₅BrClF₃ with a molecular weight of 273.48 g/mol . The compound is commercially available from multiple suppliers in purities typically ≥95% , positioning it as an accessible intermediate for fluoroorganic synthesis. Authoritative physical data, including the IUPAC InChI and InChIKey, are compiled in the NIST Chemistry WebBook, confirming its unambiguous structural identity [1].

Why 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene Cannot Be Replaced by a Generic Aryltrifluoroethyl Bromide


The electronic nature of the aryl group profoundly impacts the reactivity of aryltrifluoroethyl bromides in radical and nucleophilic processes. Unsubstituted phenyl, electron-rich, or sterically hindered analogs exhibit markedly different reaction rates, product yields, and diastereoselectivities under identical conditions . The para-chloro substituent in this compound functions as an electron-withdrawing group, lowering the energy level of the σ* C–Br orbital, which enhances its capacity as an electron acceptor and accelerates single-electron transfer steps . Consequently, substituting a generic aryltrifluoroethyl bromide—such as the phenyl (1a), p-tolyl (1c), or p-anisyl (1d) derivative—for the 4-chlorophenyl analog (1b) can lead to prolonged reaction times, diminished yields, and altered diastereomeric ratios, compromising both synthetic efficiency and reproducibility . The quantitative evidence below substantiates this differentiation.

1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene: Quantified Differentiation Against Structural Analogs


Superior Yield in Copper-Catalyzed Radical Addition to 1-Octene

In a copper(I)-catalyzed atom-transfer radical addition with 1-octene, the 4-chlorophenyl derivative 1b delivered the corresponding adduct in 81% yield, outperforming the unsubstituted phenyl analog 1a (74%), the p-tolyl analog 1c (68%), and the 1-naphthyl analog 1e (18%) under identical conditions (refluxing 1,2-dichlorobenzene, 4 h) . This 81% yield represents a relative improvement of 9.5% over 1a and 19% over 1c, demonstrating a tangible synthetic advantage.

Radical Chemistry Fluorine Chemistry Catalysis

Accelerated Reaction Kinetics Enabled by 4-Chloro Substitution

The 4-chlorophenyl derivative 1b achieved the highest reported yield (81%) in a significantly shorter reaction time (4 h) compared to other substrates under the same conditions. The authors explicitly attribute this acceleration to its enhanced electron-acceptor capability . In contrast, the unsubstituted phenyl derivative 1a required 24 h to reach 74% yield under reflux, while the p-anisyl derivative 1d gave only 30% yield after 4 h, highlighting a reactivity cliff between electron-deficient and electron-rich analogs.

Reaction Kinetics Electron Transfer Process Chemistry

Intermediate Synthetic Accessibility from the Corresponding Alcohol

The 4-chlorophenyl derivative 1b is prepared from the corresponding alcohol 5b via NBS/triphenyl phosphite bromination in 52% isolated yield . While this yield is intermediate among the series (range: 33–64%), it provides a reliable and scalable entry point for further derivatization. Notably, the 52% yield is substantially higher than that of the 4-methyl analog 1c (33%), indicating that the electron-withdrawing chloro substituent facilitates this specific bromination pathway.

Synthetic Methodology Bromination Starting Material Preparation

Enhanced Electron-Acceptor Character Relative to Phenyl and Alkyl-Substituted Analogs

The 4-chlorophenyl group imparts a stronger electron-withdrawing effect than phenyl or p-tolyl groups, lowering the energy of the σ* C–Br orbital and facilitating single-electron reduction . The authors explicitly state that 'electron-withdrawing 4-chlorophenyl derivative 1b is a superior electron acceptor' . This electronic perturbation is consistent with the observed yield trends and is further supported by independent gas-phase studies on 1-aryl-2,2,2-trifluoroethyl cations, which reveal a strong resonance demand (r⁺ = 1.53) characteristic of highly electron-deficient benzylic systems [1].

Electron Transfer Redox Chemistry Computational Chemistry

Optimal Deployment Scenarios for 1-(1-Bromo-2,2,2-trifluoro-ethyl)-4-chloro-benzene Based on Empirical Performance


Synthesis of Trifluoromethylated Aliphatic Building Blocks via Copper-Catalyzed Radical Addition

The 4-chlorophenyl derivative 1b is the preferred aryltrifluoroethyl bromide for the copper(I)-catalyzed atom-transfer radical addition to terminal olefins when high yield and short reaction time are paramount . Its 81% yield in the model reaction with 1-octene (4 h) surpasses that of the unsubstituted phenyl analog (74%, 24 h) and p-tolyl analog (68%, 4 h). This performance profile supports its use in the rapid generation of α-CF₃-substituted hydrocarbon chains, valuable intermediates for pharmaceutical and agrochemical discovery.

Electron-Deficient Substrate for SET-Initiated Cross-Coupling Methodologies

Given its enhanced electron-acceptor capability, 1b serves as a superior electrophilic partner in nickel- or photoredox-catalyzed reductive cross-coupling reactions . The lowered σ* C–Br orbital energy facilitates the initial single-electron transfer, potentially broadening the scope of compatible nucleophiles and improving catalyst turnover. This electronic advantage is most pronounced when compared to electron-neutral or electron-rich aryltrifluoroethyl bromides, which may require harsher conditions or exhibit lower conversion.

Precursor for α-(Trifluoromethyl)benzylamine and Related Pharmacophores

The benzylic bromide 1b is a logical precursor for the synthesis of α-(trifluoromethyl)-4-chlorobenzylamine derivatives, a motif found in several bioactive molecules [1]. The 52% yield from the corresponding alcohol provides a workable route to this scaffold, and the presence of the 4-chloro substituent offers a handle for further functionalization via metal-catalyzed cross-coupling. This positions 1b as a strategic intermediate for medicinal chemistry programs targeting proteases, GPCRs, or ion channels where the trifluoromethyl group imparts metabolic stability.

Substrate for Organotitanium-Mediated Synthesis of α-CF₃ Benzhydryls

Independent reports describe the use of aryltrifluoroethyl bromides as electrophiles in reactions with organotitanium nucleophiles to generate α-CF₃-substituted benzhydryls . The 4-chloro derivative 1b is explicitly cited as a substrate in this methodology, suggesting that its electronic profile is compatible with titanium-mediated C–C bond formation. This application expands the utility of 1b beyond radical pathways into polar organometallic chemistry.

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